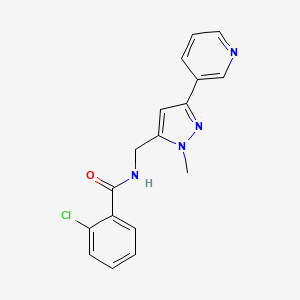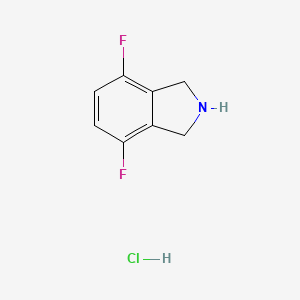
Naphthalen-1-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate is a chemical compound that has shown promising results in scientific research for various applications.
Aplicaciones Científicas De Investigación
Environmental Detoxification
Naphthalene derivatives are studied for their environmental impact, particularly in the context of azo dye reduction. One study investigated the aerobic conditions autoxidation reactions of mono- and disulfonated naphthalene derivatives, commonly produced during the anaerobic reduction of azo dyes by microorganisms. These compounds show sensitivity to oxygen and decompose under aerobic conditions, highlighting their role in environmental detoxification processes (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).
Chemical Sensing
Naphthalene sulfonate derivatives serve as chemosensors for metal ions, with one study demonstrating the synthesis of a highly selective fluorescent chemosensor for Al(III) ions. This chemosensor is based on inhibited excited-state intramolecular proton transfer, revealing its potential in bioimaging applications (Ding et al., 2013).
Enzyme Inhibition
Research into sulfonamide derivatives of naphthalene, like the dagenan chloride derivatives, explores their potential as enzyme inhibitors. These compounds show significant inhibition activity against lipoxygenase and α-glucosidase, indicating their potential in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Anticancer Research
The anticancer properties of naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been evaluated. These compounds exhibit potent cytotoxic activity against various human cancer cell lines, indicating their promise as agents against cancer (Ravichandiran et al., 2019).
Supramolecular Chemistry
Naphthalene sulfonate compounds are used in the assembly of supramolecular structures. For instance, sodium naphthalene-1-sulfonate has been employed as a template to assemble TiO2 films, demonstrating the role of naphthalene sulfonates in guiding the self-assembly of nanocomposite materials (Ji et al., 2009).
Propiedades
IUPAC Name |
naphthalen-1-yl 4-bromo-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3S/c1-12-11-18(13(2)10-16(12)19)23(20,21)22-17-9-5-7-14-6-3-4-8-15(14)17/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUPCBXUWQYOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2970250.png)
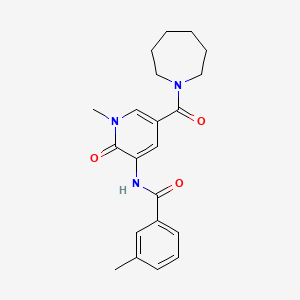

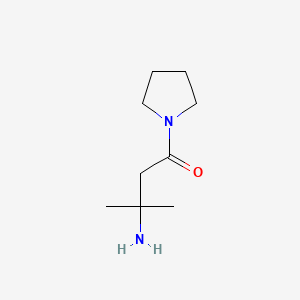


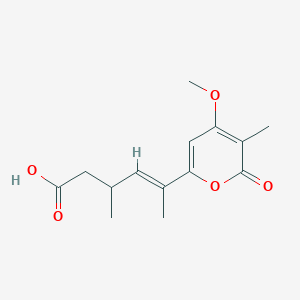
![3-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2970261.png)
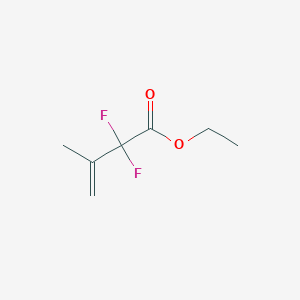
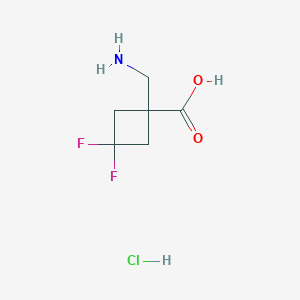

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)
